1,1-Diethoxyethene 1,1-Diethoxyethene
Brand Name: Vulcanchem
CAS No.: 2678-54-8
VCID: VC21307179
InChI: InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3
SMILES: CCOC(=C)OCC
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

1,1-Diethoxyethene

CAS No.: 2678-54-8

Cat. No.: VC21307179

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diethoxyethene - 2678-54-8

Specification

CAS No. 2678-54-8
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 1,1-diethoxyethene
Standard InChI InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3
Standard InChI Key VTGIVYVOVVQLRL-UHFFFAOYSA-N
SMILES CCOC(=C)OCC
Canonical SMILES CCOC(=C)OCC

Introduction

Physical and Chemical Properties

1,1-Diethoxyethene possesses specific physical and chemical properties that determine its behavior in chemical reactions and influence its handling requirements. The compound exists as a liquid at room temperature and demonstrates characteristic reactivity patterns owing to its unique molecular architecture.

Physical Properties

The compound exhibits distinct physical characteristics as summarized in the following table:

PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Physical StateLiquid
Boiling Point49°C (at 5 kPa)
CAS Registry Number2678-54-8
AppearanceLiquid

Physical state data indicates that 1,1-diethoxyethene exists as a liquid under standard conditions . The relatively low boiling point of 49°C at reduced pressure (5 kPa) suggests high volatility, which is typical for compounds with moderate molecular weight and limited intermolecular interactions .

Chemical Properties

The chemical reactivity of 1,1-diethoxyethene is primarily governed by its electron-rich double bond and the presence of two ethoxy groups. These structural features contribute to its distinctive chemical behavior:

  • High moisture sensitivity - The compound reacts rapidly with water, necessitating protection from atmospheric moisture during handling and storage .

  • Nucleophilic character - The electron-rich double bond makes it susceptible to electrophilic attack.

  • Base stability - The compound is stable in basic conditions, which allows for its participation in various base-catalyzed reactions.

Synthesis Methods

Several methods have been developed for the synthesis of 1,1-diethoxyethene, with dehydrohalogenation of chloroacetaldehyde diethyl acetal being the most commonly employed approach in both laboratory and industrial settings.

Standard Synthesis Procedure

A detailed synthesis procedure described in the literature involves the following protocol:

  • A mixture containing 610.4 g (4.0 mol) of chloroacetaldehyde diethyl acetal is combined with 800 g (12.0 mol) of powdered technical grade potassium hydroxide.

  • 32 g of polyethylene glycol 1000 dimethyl ether and 88 g (1.0 mol) of 2-methyl-2-butanol are added to the mixture.

  • The reaction mixture is heated to reflux in 1.2 L of tert-butyl methyl ether while stirring.

  • After six hours of reaction time, the process is terminated, and the salts are filtered off.

  • The filtrate undergoes distillation at reduced pressure (5 kPa), yielding 326 g (72.5% of theoretical yield) of 1,1-diethoxyethene with a boiling point of 49°C at 5 kPa .

This synthesis route represents an efficient approach to producing the compound on various scales, with the potassium hydroxide serving as the base that promotes the elimination reaction forming the characteristic carbon-carbon double bond.

Alternative Synthesis Approaches

While the search results don't explicitly detail alternative synthesis methods for 1,1-diethoxyethene, the recent development of electrochemical methods for synthesizing the related compound 1,1-diethoxyethane suggests potential electrochemical approaches that might be adaptable for 1,1-diethoxyethene synthesis . These emerging methodologies represent an area for potential research and development in the synthesis of this important compound.

Applications in Chemical Synthesis

1,1-Diethoxyethene serves as a versatile building block in organic synthesis, with applications spanning both laboratory research and industrial chemical production processes.

Organic Synthesis Applications

The compound finds extensive use as an intermediate in organic synthesis pathways, particularly where selective carbon-carbon bond formation is required. Its applications include:

  • Serving as a key reactive intermediate in pharmaceutical synthesis pathways

  • Functioning as a building block in the construction of complex organic molecules

  • Acting as a specialized reagent in laboratory research and development processes

Michael-Dieckmann Type Reactions

One of the more extensively studied applications of 1,1-diethoxyethene involves its participation in Michael-Dieckmann type reactions. Research has revealed that this compound exhibits unexpected modulation of chemoselectivity in reactions with 2-acylaminoacrylates. This chemoselectivity affects ring-size formation in the resulting products, a phenomenon of significant interest in synthetic organic chemistry .

The mechanistic details of these reactions provide valuable insights into structural factors that control reaction pathways and product distributions. Understanding these factors is crucial for the rational design of synthetic strategies that employ 1,1-diethoxyethene as a key building block.

Reactivity and Chemical Behavior

The reactivity of 1,1-diethoxyethene is primarily determined by its electron-rich double bond and the presence of two alkoxy substituents, which influence both the electronic and steric properties of the molecule.

Characteristic Reactions

Several reaction types characterize the chemical behavior of 1,1-diethoxyethene:

  • Electrophilic addition reactions - The electron-rich double bond readily undergoes addition with electrophiles.

  • Hydrolysis - The compound is highly susceptible to hydrolysis, reacting rapidly with water to form acetaldehyde and ethanol.

  • Cycloaddition reactions - It can participate in various cycloaddition processes due to its electron-rich nature.

  • Michael-type additions - The compound serves as an acceptor in Michael-type additions with various nucleophiles.

Reactivity in Complex Systems

Research into the reactivity of 1,1-diethoxyethene in complex systems has revealed interesting patterns, particularly in the context of Michael-Dieckmann type reactions. Studies have shown that subtle structural variations in both the ketene acetal and its reaction partners can significantly influence reaction outcomes, leading to unexpected product distributions and ring-size modulations .

These observations highlight the complex interplay between electronic factors, steric considerations, and reaction conditions that govern the behavior of 1,1-diethoxyethene in synthetic applications.

Recent Research Developments

Recent scientific investigations involving 1,1-diethoxyethene have expanded our understanding of its reactivity and potential applications in organic synthesis.

Mechanistic Studies

Research published in the New Journal of Chemistry has explored the ring-size modulation in Michael-Dieckmann type reactions involving 1,1-diethoxyethene (referred to as ketene diethyl acetal) with 2-acylaminoacrylates. These studies have revealed "an unexpected modulation of the chemoselectivity" in these reactions, providing valuable insights into factors controlling reaction outcomes .

These mechanistic investigations contribute to the broader field of synthetic methodology, offering principles that may be applicable to other reaction systems involving similar functional groups and reactivity patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator